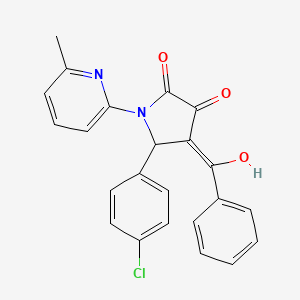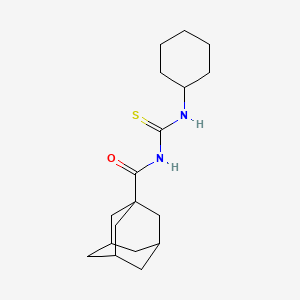![molecular formula C24H33N7O2 B14944627 3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(CYCLOHEXYLAMINO)-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a complex organic compound with a unique structure that includes a triazine ring, a morpholine ring, and a cyclohexylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(CYCLOHEXYLAMINO)-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an amine. The morpholine ring is then introduced through a nucleophilic substitution reaction. Finally, the cyclohexylamino group is added through another nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to speed up the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(CYCLOHEXYLAMINO)-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(CYCLOHEXYLAMINO)-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[4-(CYCLOHEXYLAMINO)-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
3-[4-(CYCLOHEXYLAMINO)-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is unique due to its combination of a triazine ring, a morpholine ring, and a cyclohexylamino group. This unique structure gives it distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C24H33N7O2 |
|---|---|
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
11-[4-(cyclohexylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C24H33N7O2/c32-21-8-4-7-20-18-13-17(15-31(20)21)14-30(16-18)24-27-22(25-19-5-2-1-3-6-19)26-23(28-24)29-9-11-33-12-10-29/h4,7-8,17-19H,1-3,5-6,9-16H2,(H,25,26,27,28) |
InChI-Schlüssel |
NITDTGDVKPJGFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)N6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile](/img/structure/B14944544.png)
![ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B14944549.png)
![2-{4-[(1,2-Dihydroacenaphthylen-5-ylsulfonyl)amino]phenoxy}acetamide](/img/structure/B14944561.png)
![6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B14944584.png)
![7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14944591.png)
![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B14944601.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)

![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)


![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)
